3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is an organic compound with the molecular formula C19H20BrN3O5 It is a derivative of benzamide and contains a bromine atom, a hydrazino group, and a trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the hydrazino group through a reaction with hydrazine. The final step involves the condensation of the hydrazino intermediate with 3,4,5-trimethoxybenzaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 3-Chloro-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
3-Bromo-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous .
Properties
CAS No. |
764653-72-7 |
---|---|
Molecular Formula |
C19H20BrN3O5 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-7-12(8-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-5-4-6-14(20)9-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
DMFNDCGRRNKDLB-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.